molecular formula C13H14ClN3O3 B1139468 Lenalidomide hydrochloride CAS No. 1243329-97-6

Lenalidomide hydrochloride

Cat. No.: B1139468
CAS No.: 1243329-97-6
M. Wt: 295.72 g/mol
InChI Key: RYWZLJSDFZVVTD-UHFFFAOYSA-N
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Description

CC-5013 hydrochloride, also known as lenalidomide hydrochloride, is a derivative of thalidomide. It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. This compound is used primarily in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma .

Mechanism of Action

Target of Action

Lenalidomide, a derivative of thalidomide, primarily targets an E3 ubiquitin ligase complex protein known as cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation .

Mode of Action

Lenalidomide modulates the substrate specificity of the cereblon E3 ubiquitin ligase complex . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by the cereblon complex . Ubiquitination marks these proteins for degradation by the proteasome, leading to their rapid elimination .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 disrupts several biochemical pathways. IKZF1 and IKZF3 are transcription factors that regulate the expression of various genes involved in B cell development and function . Their degradation leads to changes in gene expression that promote cell death and enhance host immunity . Lenalidomide also affects the phosphotidylinositol pathway in chronic lymphocytic leukemia (CLL) cells, decreasing the activation of pro-survival kinases, erk1/2 and Akt2 .

Pharmacokinetics

Lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Renal function is the only significant factor affecting lenalidomide plasma exposure .

Result of Action

The molecular and cellular effects of lenalidomide’s action include the promotion of malignant cell death and the enhancement of host immunity . In multiple myeloma, lenalidomide is effective at inducing a complete or “very good partial” response and improves progression-free survival .

Action Environment

The action of lenalidomide can be influenced by various environmental factors. For instance, coadministration with a high-fat meal reduces the extent and rate of lenalidomide oral absorption, resulting in an approximate 20% decrease in AUC (area under the concentration-time curve), a 50% decrease in Cmax (maximum concentration), and a 1.6-hour delay in Tmax (time to reach Cmax) . Furthermore, lenalidomide distributes into semen but is undetectable 3 days after stopping treatment .

Biochemical Analysis

Biochemical Properties

Lenalidomide hydrochloride works through various mechanisms that promote malignant cell death and enhance host immunity . It is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S(-) and R(+) forms . It binds to an E3 ubiquitin ligase complex protein, cereblon, modulating its downstream effects .

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes. It enhances the host immunity by stimulating T cell proliferation and enhancing the activity of natural killer (NK) cells . It also promotes the inhibition of basic fibroblast growth (bFBG) and vascular endothelial growth factor (VEGF) .

Molecular Mechanism

The molecular mechanism of this compound involves modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .

Temporal Effects in Laboratory Settings

This compound has a short half-life (3–4 h) and does not accumulate in plasma upon repeated dosing . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Dosage Effects in Animal Models

In animal models, lenalidomide has shown to reduce motor behavioral deficits and ameliorate dopaminergic fiber loss in the striatum at a dosage of 100 mg/kg for 4 weeks .

Metabolic Pathways

The metabolic pathways of this compound involve chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Transport and Distribution

This compound is rapidly and highly absorbed (>90% of dose) under fasting conditions . It distributes into semen but is undetectable 3 days after stopping treatment .

Subcellular Localization

It is known that lenalidomide distributes into semen but is undetectable 3 days after stopping treatment

Preparation Methods

Chemical Reactions Analysis

CC-5013 hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, acetic acid, dimethylformamide, and potassium carbonate. The major products formed from these reactions are typically derivatives of lenalidomide with modified functional groups .

Scientific Research Applications

CC-5013 hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

CC-5013 hydrochloride is compared with other similar compounds, such as thalidomide and pomalidomide:

These comparisons highlight the unique properties of CC-5013 hydrochloride, including its enhanced potency and reduced toxicity .

Properties

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3.ClH/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWZLJSDFZVVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243329-97-6
Record name Lenalidomide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1243329976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Amino-1-oxoisoindolin-2-yl)-piperidine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LENALIDOMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46Q7T54YCJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The filtered lenalidomide hydrochloride was resuspended in methanol (500 ml) and triethylamine (1.1 mole equivalent) was slowly added to the reaction mixture. The reaction mixture was cooled to 5-10° C. and the liberated lenalidomide was filtered, washed with methanol and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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